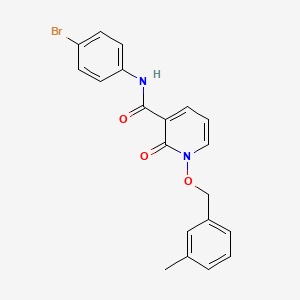

N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O3/c1-14-4-2-5-15(12-14)13-26-23-11-3-6-18(20(23)25)19(24)22-17-9-7-16(21)8-10-17/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDSYDXTSKCSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of 413.271 g/mol. The structure features a dihydropyridine ring, a carboxamide functional group, and various aromatic substituents, which contribute to its biological activity. The presence of bromine and methylbenzyl groups enhances its lipophilicity and potential interactions in biological systems.

Biological Activity Overview

Dihydropyridines are well-studied for their roles in various biological processes, including calcium channel modulation. The specific compound under discussion has shown potential in several areas:

- Antitumor Activity : Research indicates that derivatives of dihydropyridines exhibit significant antitumor properties. The structure-activity relationship (SAR) studies suggest that modifications in the dihydropyridine framework can enhance cytotoxic effects against cancer cell lines .

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory activity by inhibiting key inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases .

Antitumor Studies

A study focusing on the cytotoxic effects of structurally related dihydropyridines reported that compounds with bromine substitutions exhibited enhanced activity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with established chemotherapeutics like doxorubicin showed a synergistic effect, significantly improving treatment efficacy .

Anti-inflammatory Mechanisms

Research on similar dihydropyridine derivatives has highlighted their ability to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. These findings suggest that this compound may also exert anti-inflammatory effects via similar mechanisms .

Comparative Biological Activity Table

Scientific Research Applications

Pharmacological Applications

-

Calcium Channel Modulation :

- Dihydropyridine derivatives are well-studied for their ability to modulate calcium channels, which are critical in various physiological processes. N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide may exhibit similar properties, making it a candidate for treating cardiovascular diseases by influencing vascular smooth muscle contraction and heart rate regulation.

- Anti-inflammatory Potential :

-

Cancer Treatment :

- Preliminary studies suggest that compounds with similar structural motifs may inhibit specific cancer-related proteins, such as SMYD proteins (SMYD2 and SMYD3), which are implicated in tumorigenesis. The application of this compound in oncology could be explored further for its potential to target these pathways .

Synthesis and Development

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are advantageous for creating complex molecules efficiently. Recent advancements in MCR techniques have enabled the large-scale production of similar compounds, facilitating their evaluation in clinical settings .

Structure-Based Drug Design

A study highlighted the use of similar dihydropyridine derivatives in structure-based drug design to identify novel inhibitors targeting specific biological pathways. The insights gained from these studies could inform the development of this compound as a lead compound .

Research comparing various substituted dihydropyridines demonstrated that modifications significantly influence their pharmacological profiles. This compound was noted for its enhanced lipophilicity and potential bioactivity compared to other derivatives.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations

Substituent Impact on Bioactivity: Bromophenyl Groups: Derivatives with bromophenyl substituents (e.g., the target compound and analogs) exhibit notable antioxidant activity, likely due to electron-withdrawing effects enhancing radical scavenging . Fluorophenyl/Amino Groups: In BMS-777607, fluorophenyl and amino-pyridinyloxy groups confer selectivity for kinase inhibition, with the 4-ethoxy group improving metabolic stability .

Structural Conformation :

- The target compound’s (3-methylbenzyl)oxy group increases steric bulk and lipophilicity compared to simpler analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. This may influence membrane permeability and binding to hydrophobic targets.

- Planar conformations (e.g., compound) facilitate intermolecular interactions, such as hydrogen bonding, critical for crystal packing or protein binding .

Methoxy/hydroxy groups () contribute to hydrogen-bonding capacity, enhancing antioxidant activity .

Q & A

Basic: What are the key steps and challenges in synthesizing N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Condensation : Formation of intermediate Schiff bases via reactions between substituted benzylamines and aldehydes (e.g., 3-methylbenzyl derivatives) under acidic or basic conditions .

- Cyclization : Using ethyl acetoacetate or similar reagents to construct the dihydropyridine core, often requiring controlled temperature (reflux conditions) and solvents like methanol or ethanol .

- Purification : Techniques such as column chromatography or recrystallization are critical due to by-product formation (e.g., lactam tautomers) .

Key Challenges : Optimizing reaction yields (often <50% in early attempts), avoiding undesired tautomers, and ensuring regioselectivity during substituent attachment.

Basic: How is the structure of this compound validated experimentally?

Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and detect tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) .

- X-ray Crystallography : Resolves planar conformations and π-conjugation across aromatic rings, as seen in analogs like N-(3-bromo-2-methylphenyl)-2-oxo-dihydropyridine derivatives .

- Mass Spectrometry : Verifies molecular weight (e.g., ~442.3 g/mol for analogs) and fragmentation patterns .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

While direct data on this compound is limited, structurally related dihydropyridines exhibit:

- Enzyme Inhibition : Analogous compounds show activity against calcium channels (e.g., cardiovascular targets) and microbial enzymes (e.g., antibacterial effects) .

- Anticancer Potential : Derivatives with nitro or halogen substituents demonstrate cytotoxicity in cell lines, likely via apoptosis induction .

Methodological Note : Initial screening uses in vitro assays (e.g., enzyme inhibition IC50, cell viability MTT assays) .

Advanced: How do structural modifications (e.g., bromo vs. chloro substituents) affect bioactivity?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Halogen Position : Bromine at the 4-position on the phenyl ring enhances lipophilicity and target binding compared to chlorine, as seen in analogs with improved IC50 values .

- Substituent Effects : Methoxy groups (e.g., 3-methylbenzyl) improve metabolic stability but may reduce solubility, requiring formulation optimization .

Experimental Approach : Systematic synthesis of analogs (e.g., varying substituents on benzyl or dihydropyridine moieties) followed by bioactivity profiling .

Advanced: How can researchers resolve contradictions in biological data across analogs?

Answer:

Contradictions (e.g., varying enzyme inhibition potency) may arise from:

- Tautomerism : Lactam vs. hydroxy forms (observed in crystallography studies) altering binding modes .

- Solubility Differences : Substituents like nitro groups reducing bioavailability despite in vitro potency .

Resolution Strategies : - Computational Modeling : Molecular docking to predict tautomer-specific interactions with targets .

- Pharmacokinetic Studies : Assessing ADME (absorption, distribution, metabolism, excretion) to clarify in vivo discrepancies .

Advanced: What mechanistic hypotheses exist for this compound’s activity?

Answer:

Proposed mechanisms include:

- Calcium Channel Modulation : Dihydropyridine cores interact with L-type calcium channels, similar to nifedipine analogs, affecting cardiovascular pathways .

- Enzyme Inhibition : Bromophenyl and carboxamide groups may bind ATP pockets in kinases or microbial enzymes (e.g., topoisomerases) .

Validation Methods : - Patch-Clamp Electrophysiology : For calcium channel studies .

- Kinase Profiling Panels : To identify off-target effects .

Advanced: What computational tools are used to model this compound’s interactions?

Answer:

- Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes using crystallographic data (e.g., planar conformations from X-ray studies) .

- Density Functional Theory (DFT) : Analyzes electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on reactivity) .

- QSAR Models : Relate substituent properties (e.g., Hammett constants) to bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.